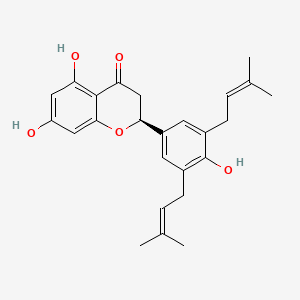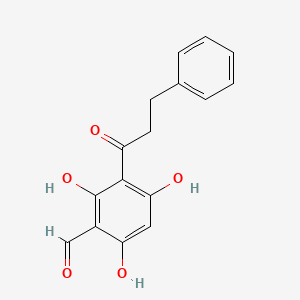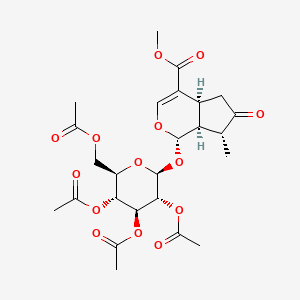
12-Deoxyphorbol 13-isobutyrate
Vue d'ensemble
Description
12-Deoxyphorbol 13-isobutyrate is a diterpene ester derived from the Euphorbia genus, particularly from the latex of Euphorbia resinifera . This compound is known for its ability to regulate the protein kinase C (PKC) family, which plays a crucial role in various cellular processes, including cell proliferation and differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 12-Deoxyphorbol 13-isobutyrate can be synthesized through esterification reactions involving 12-deoxyphorbol and isobutyric acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound involves the extraction of 12-deoxyphorbol from natural sources like Euphorbia resinifera latex, followed by esterification with isobutyric acid. The process includes purification steps such as column chromatography to isolate the desired ester .
Analyse Des Réactions Chimiques
Types of Reactions: 12-Deoxyphorbol 13-isobutyrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted esters or ethers.
Applications De Recherche Scientifique
12-Deoxyphorbol 13-isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Mécanisme D'action
12-Deoxyphorbol 13-isobutyrate exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. Activated PKC then phosphorylates various target proteins, which in turn regulate cellular processes such as cell proliferation, differentiation, and apoptosis . This mechanism is particularly significant in the context of neural progenitor cell proliferation and neurogenesis .
Comparaison Avec Des Composés Similaires
- 12-Deoxyphorbol 13-angelate
- 12-Deoxyphorbol 13-phenylacetate
- Phorbol 12-myristate-13-acetate (PMA)
Comparison: 12-Deoxyphorbol 13-isobutyrate is unique due to its specific ester group, which influences its binding affinity and activity towards PKC. Compared to other similar compounds, it has shown higher potency in promoting neural progenitor cell proliferation and neurogenesis . The presence of the isobutyryloxy group at the C-13 position is a key factor in its enhanced activity .
Propriétés
IUPAC Name |
[(1R,2S,6R,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6/c1-12(2)20(27)30-23-9-14(4)24(29)16(18(23)21(23,5)6)8-15(11-25)10-22(28)17(24)7-13(3)19(22)26/h7-8,12,14,16-18,25,28-29H,9-11H2,1-6H3/t14-,16+,17-,18-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTFRCUXCBXJAW-CYZOKXGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)CO)O)C)O)OC(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30947954 | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25090-74-8 | |
| Record name | 12-Deoxyphorbol 13-isobutyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 12-Deoxyphorbol 13-isobutyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4a,7b-Dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl 2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30947954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 12-Deoxyphorbol 13-Isobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 12-deoxyphorbol 13-isobutyrate?
A1: this compound (DPB) exerts its biological effects primarily by binding to and activating protein kinase C (PKC). [, , , , , , , , , ] This activation initiates a cascade of downstream signaling events, ultimately influencing various cellular processes like contraction, proliferation, and differentiation.
Q2: How does DPB binding to PKC affect vascular smooth muscle?
A3: DPB binding to PKC in vascular smooth muscle leads to increased calcium sensitization of the contractile apparatus, even in the absence of increased intracellular calcium levels. [, , , ] This sensitization results in enhanced contractile responses to various agonists.
Q3: Can DPB induce contractions on its own in vascular smooth muscle?
A4: Yes, DPB can induce contractions in some vascular smooth muscle types. [, , , , , , ] Interestingly, this effect is not always accompanied by a significant increase in intracellular calcium levels, suggesting a calcium-sensitizing effect rather than solely relying on calcium influx. [, , , , ]
Q4: Does the presence or absence of extracellular calcium affect DPB-induced contractions?
A5: The presence of extracellular calcium is essential for the full contractile response induced by DPB in some vascular smooth muscles. [, ] In calcium-free environments, DPB-induced contractions are either abolished or significantly reduced, indicating a partial dependence on calcium influx. [, ]
Q5: What is the role of protein kinase C in DPB-induced contractions?
A6: Protein kinase C activation is crucial for DPB-induced contractions. [, , , , ] This is supported by the observation that PKC inhibitors, such as staurosporine and H-7, effectively attenuate or block DPB-induced contractions. [, , , ]
Q6: How does DPB compare to other phorbol esters in terms of its biological activity?
A7: DPB is considered a relatively non-promoting analog of other phorbol esters like phorbol 12,13-dibutyrate (PDBu). [, ] While both can activate PKC, they differ in their potency and tumor-promoting activities. [, ]
Q7: Are there any specific binding sites for DPB identified in mouse skin?
A8: Research shows the presence of at least two distinct binding sites for DPB in mouse skin particulate preparations. [] These sites exhibit different binding affinities for DPB and other phorbol esters. [] The structure-activity relationship for one of these sites correlates well with the inflammatory potency of various diterpene derivatives, including DPB. []
Q8: What is the potential of DPB as a ligand for positron emission tomography (PET)?
A9: DPB, when labeled with carbon-11, has shown potential as a PET ligand for imaging protein kinase C in vivo. [, ] This is particularly relevant for studying neuronal functions and neurological disorders. [, ]
Q9: Has DPB been used to study the role of protein kinase C in sensory neurons?
A11: Yes, studies have utilized DPB to investigate the role of PKC in modulating voltage-dependent calcium currents in sensory neurons. [] Results suggest that PKC activation by DPB can lead to a reduction in calcium currents in these neurons. []
Q10: How does chronic septicemia affect the vascular effects of DPB?
A12: In a rat model of chronic septicemia, the contractile response to DPB in coronary arterioles was found to be reduced. [] This suggests that chronic septicemia might impair PKC-mediated signaling pathways in the vasculature. []
Q11: Does DPB affect myometrium differently depending on the stage of pregnancy?
A13: Research suggests that the inhibitory effect of DPB on high K+-stimulated cytosolic calcium levels and force is more pronounced in myometrium isolated from pregnant rats compared to non-pregnant rats. [] This difference highlights potential variations in PKC-mediated signaling pathways during pregnancy. []
Q12: How does prolonged exposure to phorbol esters affect the cellular response to DPB?
A14: Prolonged exposure of cells to phorbol esters, such as phorbol 12-myristate 13-acetate, can lead to downregulation of PKC. [, , ] This downregulation diminishes the cellular response to subsequent DPB stimulation. [, , ]
Q13: Can DPB influence the release of neurotransmitters in the brain?
A15: Yes, DPB can enhance the release of noradrenaline and dopamine in rat brain cortex slices. [, ] This effect is attributed to PKC activation, as PKC inhibitors attenuate or abolish the DPB-induced enhancement of neurotransmitter release. [, ]
Q14: Does DPB have any antifungal properties?
A17: A study on the latex of Euphorbia resinifera found that 12-deoxyphorbol-13-isobutyrate-20-acetate, a closely related compound to DPB, exhibited inhibitory activity against the growth of the fungus Aspergillus carbonarius. [] This finding suggests potential antifungal properties for DPB and related compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


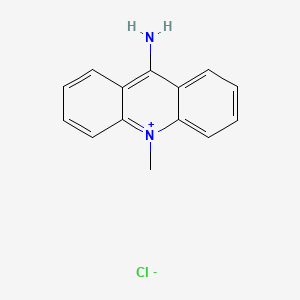

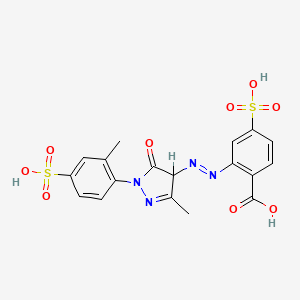
![3-Tert-butyl-7-[[2-(4-methylphenyl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1196500.png)
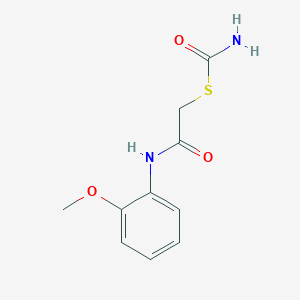
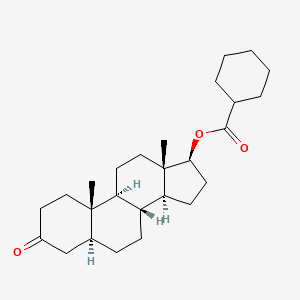

![N-[5-amino-2-[[7-amino-2-[5-amino-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-6-yl]oxy]-3,4-dihydroxycyclohexyl]acetamide](/img/structure/B1196506.png)


